cis-Apovincamine-d3
Description
cis-Apovincamine-d3 is a deuterated derivative of cis-apovincamine, a semi-synthetic alkaloid derived from the Vinca minor plant. Deuterium substitution at three hydrogen positions enhances metabolic stability, making it valuable in pharmacokinetic and pharmacodynamic studies . This compound is particularly relevant in neuropharmacology research, where its parent molecule, vincamine, is known for improving cerebral blood flow and cognitive function. The deuterated form (25 mg priced at €1,568) is used in tracer studies to quantify drug metabolism without compromising biological activity .
Properties
Molecular Formula |
C₂₁H₂₁D₃N₂O₂ |
|---|---|
Molecular Weight |
339.45 |
Synonyms |
(3α,16α)-Eburnamenine-14-carboxylic Acid Methyl Ester-d3; 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine, eburnamenine-14-carboxylic acid deriv.-d3; (+)-Apovincamine-d3; (+)-cis-Apovincamine-d3; Methyl (3α,16α)-eburnamenine-14-carboxylate-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
The following table and analysis compare cis-Apovincamine-d3 with structurally and functionally related deuterated compounds, emphasizing applications, pricing, and research utility.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
This compound vs. 1-Bromotetradecane-d4 :
- Structural : The former is a complex alkaloid with a tricyclic backbone, while the latter is a linear brominated alkane.
- Applications : this compound targets neurological pathways, whereas 1-Bromotetradecane-d4 serves as a deuterated lipid analog for membrane dynamics or isotopic labeling in organic synthesis .
- Cost : this compound is significantly more expensive (€1,568/25 mg vs. €94/5 mg), reflecting its specialized neuropharmacological use versus the broader utility of brominated alkanes.
This compound vs. cis-Capsaicin-d3: Functional: cis-Capsaicin-d3 is a deuterated vanilloid receptor agonist used to study pain transduction and TRPV1 receptor activity . In contrast, this compound focuses on cerebrovascular effects.
Research Findings and Limitations
- Metabolic Stability : Deuterium in this compound likely reduces first-pass metabolism, extending half-life in preclinical models—a trait shared with other deuterated drugs like deutetrabenazine .
- Discrepancies in Synonyms: Evidence lists "Cobicistat" and "Tybost" as synonyms for cis-Capsaicin-d3 , which conflicts with established nomenclature (Cobicistat is an HIV booster drug). This may indicate a data entry error or unverified labeling.
Key Notes for Researchers
Pricing and Accessibility : this compound is cost-prohibitive for large-scale studies, whereas 1-Bromotetradecane-d4 offers affordability for routine isotopic labeling.
Custom Synthesis : cis-Capsaicin-d3’s inquiry-based pricing suggests bespoke synthesis, requiring advanced procurement planning.
Synonym Verification: Cross-check CAS numbers (e.g., cis-Capsaicin-d3: 1004316-88-4) to avoid misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
